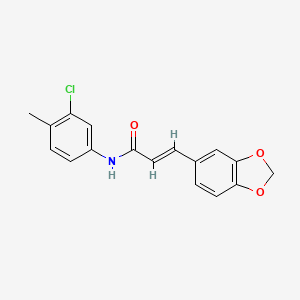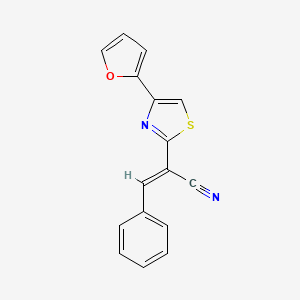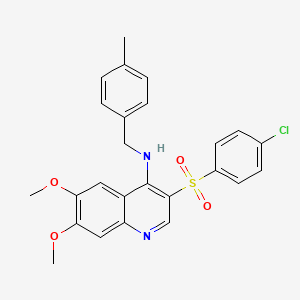
3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to "3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine" involves complex reactions, where protective groups like methanesulfonyl are used for Friedel–Crafts reactions to achieve high yields. For instance, a chloromethyl derivative was converted to a formyl derivative using the Krohnke reaction, followed by cyclization with hydrazine to form novel compounds (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds containing chlorophenyl and sulfonyl groups has been characterized using various analytical techniques. For example, the structure of a similar compound was elucidated using the Reformatsky reaction, demonstrating the sulfonyl group's distorted tetrahedral geometry and the formation of intermolecular hydrogen bonds (Yu et al., 2004).
Chemical Reactions and Properties
The chemical behavior of "3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine" can be inferred from studies on similar compounds. These studies explore the reactivity of the sulfonyl group, demonstrating its role in facilitating various chemical transformations, including N- to O-sulfonyl migration and the synthesis of derivatives via oxidative processes (Mertens et al., 2013).
Physical Properties Analysis
The physical properties of compounds like "3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine" are crucial for understanding their behavior in different environments. These properties are often determined using crystallographic studies, which reveal information about molecular conformations and intermolecular interactions within the crystal lattice (Asiri et al., 2011).
Chemical Properties Analysis
The chemical properties of "3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine" and similar compounds are characterized by their reactivity and the types of reactions they can undergo. Studies on related molecules have shown that sulfonyl groups can undergo various reactions, including electrochemical syntheses and regioselective conversions, highlighting the versatility and reactivity of these compounds (Sharafi-kolkeshvandi et al., 2016).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds related to "3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine" have been synthesized to explore their structural and chemical properties. For instance, Yu et al. (2004) synthesized a related compound through the Reformatsky reaction, highlighting the potential for exploring various synthetic pathways and structural analyses within this chemical family. The study reveals insights into the molecular structure, including the sulfonyl group's geometry, which can aid in understanding the reactivity and interaction of similar compounds in various scientific applications (Yu, Gu, Zhao, & Jian‐Wei Sun, 2004).
Reactivity with Sulfur-Centered Radicals
The reactivity of sulfur-centered radicals with aromatic aminoxyls, including quinolinic compounds, has been investigated by Damiani et al. (1999). This research provides valuable insights into the chemical behavior of sulfur-containing radicals and their interactions with quinolinic aminoxyls, offering potential applications in designing antioxidant agents and understanding radical scavenging mechanisms in biological systems (Damiani, Carloni, Iacussi, Stipa, & Greci, 1999).
Antioxidant Activities
The synthesis and evaluation of selenium-containing quinolines for their antioxidant activity present a promising area of research. Bocchini et al. (2020) synthesized new 7-chloro-N(arylselanyl)quinolin-4-amines, demonstrating significant antioxidant potential. These findings underscore the potential of quinolin-4-amine derivatives in contributing to antioxidant research, offering insights into designing new compounds with improved antioxidant capacities (Bocchini, Goldani, Sousa, Birmann, Brüning, Lenardão, Santi, Savegnago, & Alves, 2020).
Biological Activity
The exploration of quinoline derivatives for their biological activity, including their potential as cytotoxic agents, is another significant application. Monge et al. (1995) investigated a series of quinoxaline 1,4-dioxides for their cytotoxic effects in hypoxic cells, highlighting the potential of quinoline derivatives in cancer research. This study suggests avenues for developing new cancer therapies based on the structural motifs of quinoline and its derivatives (Monge, Palop, González, Martinez‐Crespo, Ceráin, Sainz, Narro, Barker, & Hamilton, 1995).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c1-16-4-6-17(7-5-16)14-28-25-20-12-22(31-2)23(32-3)13-21(20)27-15-24(25)33(29,30)19-10-8-18(26)9-11-19/h4-13,15H,14H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHPIXIAZVSRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)
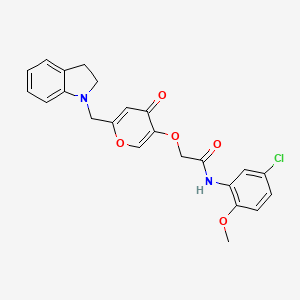
![N-[2-(cycloheptylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2494399.png)
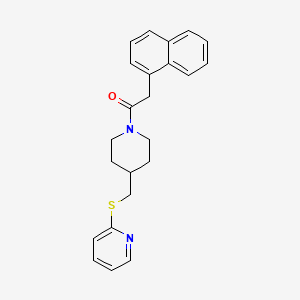
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)

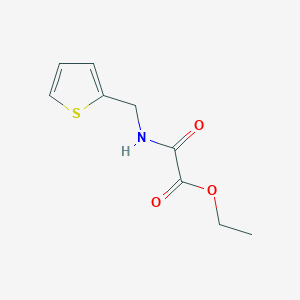
![4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2494408.png)
